molecular formula C17H15FN2O4S B2592880 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide CAS No. 899996-23-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No. B2592880
CAS RN: 899996-23-7
M. Wt: 362.38
InChI Key: KJBMFGFDDOQHEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-substituted saccharins were synthesized from commercially available starting materials by two different approaches . Their chemical structures were characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the plane of the O=S=O group in one compound makes a dihedral angle of 89.03(7)° with the mean plane of the nine-membered ring system . The crystal structure of the compound is stabilized by inter and intramolecular C–H·O hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed . All the synthesized compounds were evaluated for their anti-inflammatory toward IL-6 and TNF-α, antioxidant, as well as their anticancer activities against hepatic cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the boiling point is predicted to be 521.8±56.0 °C, the density is predicted to be 1.394±0.06 g/cm3, and the pKa is predicted to be 10.54±0.46 .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator, S-1, demonstrated low clearance, moderate volume of distribution, and extensive metabolism in rats. This research highlights the importance of understanding the pharmacokinetic characteristics of compounds for preclinical development (Wu et al., 2006).

Antioxidant and Anticancer Activity

Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant antioxidant activity, surpassing that of ascorbic acid in some cases. Additionally, certain derivatives exhibited potent anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, underscoring the therapeutic potential of such compounds (Tumosienė et al., 2020).

Synthesis and Structural Analysis

The synthesis and biological evaluation of novel triazole compounds containing a 2-methylidenethiazolidine ring were explored, revealing their fungicidal activities. This study not only contributes to the synthesis of new compounds but also to the understanding of their potential applications in agriculture and medicine (Xu et al., 2005).

Antimicrobial Activity

The microwave-assisted synthesis and evaluation of the antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide demonstrated effective antibacterial and antifungal properties. Such studies are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Dengale et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds has been investigated . All compounds were evaluated as selective inhibitors of the human COX-1 enzyme using molecular docking by calculating the free energy of binding, inhibition constant, and other parameters to find out the binding affinity .

Future Directions

The future directions of research on similar compounds could involve further investigation of their anti-inflammatory, antioxidant, and anticancer activities . Additionally, their anti-fungal and antibacterial activities against both Gram-positive and Gram-negative bacteria could be tested .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-11-6-7-12(10-14(11)18)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMFGFDDOQHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide

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